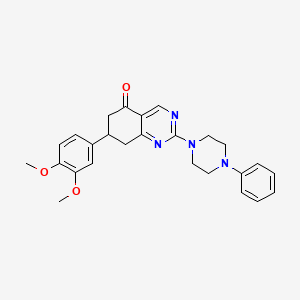![molecular formula C19H18ClN5OS B15022496 6-(4-chlorophenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022496.png)
6-(4-chlorophenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate hydrazides with carbon disulfide and hydrazine hydrate, followed by cyclization with various reagents. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Various substitution reactions can occur at the triazole or thiadiazine rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological activities, it is being explored as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: This compound shares a similar core structure but lacks the methyl and carboxamide groups.
3-ARYLAMINO-6-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE: Another derivative with different substituents on the triazole and thiadiazine rings.
Uniqueness
The uniqueness of 6-(4-CHLOROPHENYL)-3-METHYL-N-(2-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H18ClN5OS |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H18ClN5OS/c1-11-5-3-4-6-15(11)21-18(26)17-16(13-7-9-14(20)10-8-13)24-25-12(2)22-23-19(25)27-17/h3-10,16-17,24H,1-2H3,(H,21,26) |
Clé InChI |
BYPSKOKADVOEOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15022413.png)
![3,4,5-trimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B15022416.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B15022419.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15022428.png)
![5-(3-methoxyphenyl)-1-methyl-N-[4-(trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B15022430.png)
![6-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022433.png)
![Ethyl 4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15022441.png)
![4-({[(4Z)-1-[4-(Adamantan-1-YL)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)-N-(3-methoxypyrazin-2-YL)benzene-1-sulfonamide](/img/structure/B15022446.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B15022462.png)

![2,4-dibromo-6-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}benzene-1,3-diol](/img/structure/B15022489.png)
![7-(4-methoxybenzyl)-8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15022502.png)
![Methyl {1-[(4-chlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B15022505.png)
